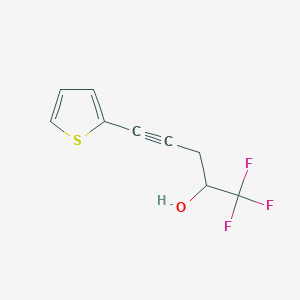![molecular formula C12H16FNO B1485743 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2158953-48-9](/img/structure/B1485743.png)
1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol
Übersicht
Beschreibung
1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol (FMCB) is a cyclic ether compound that has been used in a variety of scientific research applications due to its unique properties. FMCB is an odorless, colorless, and non-toxic compound that is soluble in water, ethanol, and other organic solvents. It is an excellent solvent for many organic compounds, including dyes, and is used in a wide range of applications, such as in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wissenschaftliche Forschungsanwendungen
1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol has been widely used in scientific research due to its unique properties. It is an excellent solvent for many organic compounds, including dyes, and is used in a wide range of applications, such as in the production of pharmaceuticals, agrochemicals, and other industrial products. It has also been used in the synthesis of other compounds, such as chiral compounds, and in the study of organic reactions. This compound is also used as a model system for studying the mechanism of action of drugs and other compounds.
Wirkmechanismus
The mechanism of action of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol has not been fully elucidated. However, it is believed to involve the formation of a cyclic ether, which is then followed by a dehydration reaction to give the desired product. The reaction is believed to involve the formation of an intermediate aryl-cyclopropane, which is then followed by a dehydration reaction to give the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some anti-inflammatory effects in animal models. In addition, it has been shown to have some anti-bacterial and anti-fungal activity. It has also been shown to have some anti-cancer activity in laboratory studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol in laboratory experiments include its non-toxicity, its low cost, and its ability to act as a solvent for many organic compounds. It is also relatively easy to synthesize and can be used in a variety of different reactions. However, there are some limitations to using this compound in laboratory experiments. It is not very stable, and can easily decompose in the presence of heat or light. It is also not very soluble in water, so it may not be suitable for use in aqueous solutions.
Zukünftige Richtungen
For research on 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol include studying its effects on other biological systems, such as its effects on the immune system, as well as its effects on different types of cancer cells. In addition, further studies should be conducted to determine the mechanism of action of this compound and to identify potential therapeutic applications. Furthermore, research should be conducted to explore the potential of this compound as a drug delivery system, as well as its potential for use in other industrial applications.
Eigenschaften
IUPAC Name |
1-[(3-fluoro-4-methylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9-3-4-10(7-11(9)13)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWGHOLKITMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2(CCC2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(3-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485660.png)
![1-[(Phenylamino)methyl]cyclobutan-1-ol](/img/structure/B1485661.png)
![1-{4-[trans-2-Hydroxycyclobutyl]piperazin-1-yl}ethan-1-one](/img/structure/B1485662.png)
![4-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485663.png)
![trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485664.png)
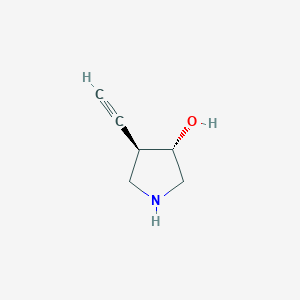
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485669.png)
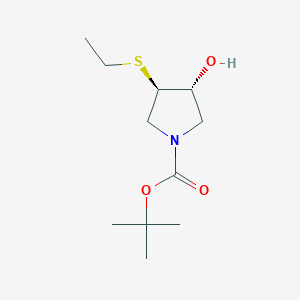
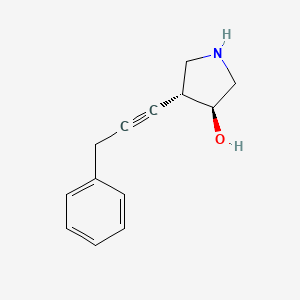
![(1S,2R)-2-[2-(thiophen-3-yl)ethynyl]cyclohexan-1-ol](/img/structure/B1485675.png)
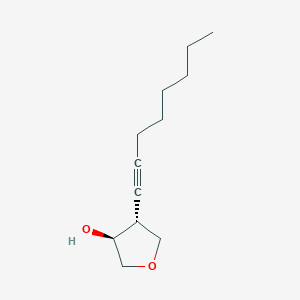
![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485678.png)
![1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485680.png)
